3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Description
3-[(2-Fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one (compound 2t, C₂₁H₁₆FO₄) is a fluorinated derivative of the 6H-benzo[c]chromen-6-one scaffold. It features a 2-fluorobenzyl ether substituent at position 3 and a methoxy group at position 6. This compound was synthesized with a 75% yield via nucleophilic substitution using 1-(bromomethyl)-2-fluorobenzene, demonstrating favorable synthetic efficiency compared to analogs .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4/c1-24-14-6-8-16-17-9-7-15(11-20(17)26-21(23)18(16)10-14)25-12-13-4-2-3-5-19(13)22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKFHNPKURANPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps:
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Starting Materials: : The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol, 8-methoxy-6H-benzo[c]chromen-6-one, and appropriate reagents for the formation of ether bonds.
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Etherification Reaction: : The key step involves the etherification of 2-fluorobenzyl alcohol with 8-methoxy-6H-benzo[c]chromen-6-one. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions.
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Purification: : The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core, potentially converting it to an alcohol.
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Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research may focus on its anti-inflammatory, anticancer, or antimicrobial activities, leveraging its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its chemical stability and reactivity make it suitable for various applications, including the synthesis of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-fluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorobenzyl and methoxy groups play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Proteins: Interaction with proteins can lead to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Conditions () | Catalyst-Free Alternative () |
|---|---|---|
| Solvent | DMSO | Water under microwave irradiation |
| Temperature | 80–100°C | 120°C (MWI) |
| Yield | 75% | Up to 85% (for analogous structures) |
| Purity (HPLC) | 97.6% | Not reported |
How is the compound characterized structurally using spectroscopic methods?
Basic Research Question
Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include the methoxy group at δ 3.91 ppm (singlet, 3H) and fluorobenzyl protons at δ 5.25 ppm (s, 2H). The chromenone carbonyl (C=O) appears at ~160 ppm in ¹³C NMR ().
- HRMS : The molecular ion [M+H]⁺ is observed at m/z 351.0954 (calc. 351.0954) ().
- Chromatography : HPLC purity >97% confirms minimal impurities ().
What strategies can optimize the yield of this compound in multi-step syntheses?
Advanced Research Question
Yield optimization requires addressing:
- Steric Hindrance : Bulky substituents (e.g., 2-fluorobenzyl) reduce reactivity. Use excess alkylating agent (1.5–2.0 equiv) and prolonged reaction times ().
- Solvent Selection : Polar aprotic solvents (DMF/DMSO) enhance nucleophilicity, but microwave-assisted aqueous synthesis reduces side reactions ().
- Catalyst-Free Routes : Microwave irradiation (120°C, 30 min) in water improves atom economy and yield (85% for analogous benzo[c]chromenones) ().
How do structural modifications at the benzyloxy group affect biological activity?
Advanced Research Question
The 2-fluorobenzyl substituent influences target binding and metabolic stability:
- Phosphodiesterase II Inhibition : Compound 2t (2-fluorobenzyl) shows higher inhibitory potency (IC₅₀ ~0.5 µM) compared to non-fluorinated analogs due to enhanced electron-withdrawing effects and hydrophobic interactions ().
- Meta vs. Para Substitution : 4-Chlorobenzyl derivatives exhibit reduced activity (IC₅₀ >5 µM), suggesting steric constraints in the enzyme active site ().
- Methodological Approach : Perform comparative docking studies using software like AutoDock Vina to map substituent effects on binding affinity ().
How can researchers resolve discrepancies in biological activity data across similar benzo[c]chromenone derivatives?
Advanced Research Question
Contradictions arise due to:
- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time). For example, uses purified PDE II isoforms, while other studies may use crude extracts ().
- Purity Differences : Compounds with HPLC purity <95% (e.g., 31.1% yield in ) may contain impurities that skew activity. Re-test after rigorous purification.
- Structural Analogues : Compare fluorinated (2t ) vs. methylated (2l ) derivatives. Fluorine’s electronegativity enhances target interaction, while methyl groups may reduce solubility ().
Q. Table 2: Biological Activity Comparison
| Derivative | Substituent | IC₅₀ (µM) | Purity (HPLC) | Source |
|---|---|---|---|---|
| 2t | 2-Fluorobenzyl | 0.5 | 97.6% | |
| 2l | 2-Fluorobenzyl + Me | 1.2 | 98.3% | |
| 2s | 3,5-Dimethoxybenzyl | >10 | 98.3% |
What computational methods validate the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : Use PDE II crystal structures (PDB ID: 4DBN) to simulate ligand binding. Fluorine forms halogen bonds with Tyr⁷⁰⁷, stabilizing the inhibitor-enzyme complex ().
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and blood-brain barrier permeability, suggesting CNS applicability ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
